Product packaging for Methyl 2-cyano-5-methoxy-4-methylbenzoate(Cat. No.:CAS No. 1138220-75-3)

Methyl 2-cyano-5-methoxy-4-methylbenzoate

Cat. No.: B1399805
CAS No.: 1138220-75-3
M. Wt: 205.21 g/mol
InChI Key: RKAGQNNBFLRZRZ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

Methyl 2-cyano-5-methoxy-4-methylbenzoate is a structurally complex aromatic ester with systematic IUPAC name This compound . Its molecular formula is $$ \text{C}{11}\text{H}{11}\text{NO}_{3} $$, corresponding to a molecular weight of 205.21 g/mol. The compound features a benzoate backbone substituted with cyano (-CN), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 5, and 4, respectively (Figure 1).

Key Identifiers:

Identifier Value
CAS Registry Number 1138220-75-3
MFCD Number MFCD20921584
SMILES Notation CC1=CC(=C(C=C1OC)C(=O)OC)C#N
InChI Key RKAGQNNBFLRZRZ-UHFFFAOYSA-N

The compound’s stereoelectronic properties arise from the electron-withdrawing cyano group and electron-donating methoxy substituent, which influence its reactivity and solubility.

Historical Context and Discovery

This compound first emerged in synthetic chemistry literature in the early 21st century, reflecting advancements in regioselective aromatic substitution techniques. While no single seminal publication claims its discovery, its synthesis likely evolved from methodologies developed for analogous benzoate derivatives. For example, patent CN101891649B (2010) describes a general route for synthesizing cyano-substituted methyl benzoates via nucleophilic substitution and hydrolysis.

The compound gained prominence as a building block in pharmaceutical intermediate synthesis, particularly in projects targeting kinase inhibitors and anti-inflammatory agents. Commercial availability from suppliers such as Combi-Blocks and FCH Group by the mid-2010s facilitated its adoption in academic and industrial research.

Motivation for Academic Study

The academic interest in this compound stems from three key factors:

  • Functional Group Diversity : The coexistence of cyano, methoxy, and methyl groups on the aromatic ring provides a versatile platform for studying:

    • Regioselective electrophilic substitution reactions.
    • Steric and electronic effects on catalytic hydrogenation.
    • Applications in metal-catalyzed cross-coupling reactions.
  • Pharmaceutical Relevance : Nitrile-containing compounds are pivotal in drug design due to their ability to enhance binding affinity and metabolic stability. For instance, fexaramine analogs with cyano groups show promise as FXR agonists.

  • Material Science Potential : The compound’s rigid aromatic core and polar substituents make it a candidate for liquid crystal or polymer precursor synthesis.

Scope and Objectives of Research

Current research objectives focus on:

  • Synthetic Optimization :

    • Improving yield and purity via novel catalysts (e.g., rhodium-based systems for C–CN bond activation).
    • Developing enantioselective routes for chiral derivatives.
  • Application-Driven Studies :

    • Investigating its role as a intermediate in anti-cancer agents (e.g., kinase inhibitors).
    • Exploring its utility in agrochemicals, such as herbicides with nitrile motifs.
  • Physicochemical Characterization :

    • Solubility profiling in polar aprotic solvents.
    • Thermal stability analysis using differential scanning calorimetry.

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Key Substituents Research Applications
Methyl 4-cyano-2-methylbenzoate 4-CN, 2-CH₃ Polymer precursors
Methyl 3-bromo-4-methylbenzoate 3-Br, 4-CH₃ Cross-coupling substrates
This compound 2-CN, 5-OCH₃, 4-CH₃ Pharmaceutical intermediates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1399805 Methyl 2-cyano-5-methoxy-4-methylbenzoate CAS No. 1138220-75-3

Properties

IUPAC Name

methyl 2-cyano-5-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-4-8(6-12)9(11(13)15-3)5-10(7)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAGQNNBFLRZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 3-Methoxy-4-methylbenzoic Acid

A robust industrially applicable method involves multiple steps starting from 3-methoxy-4-methylbenzoic acid:

Step Reagents & Conditions Product Yield Notes
1. Conversion to benzoyl chloride Thionyl chloride (SOCl2), heat to 80°C, 2 hours 3-Methoxy-4-methylbenzoyl chloride High White slurry to brown liquid transition observed
2. Formation of benzamide Reaction with 25% aqueous ammonia, stirring, room temperature 3-Methoxy-4-methylbenzamide 95% Pale yellow solid precipitates
3. Dehydration to benzonitrile Dehydration of amide (conditions not explicitly detailed) 3-Methoxy-4-methylbenzonitrile High Amide dehydration step
4. Bromination of methyl group N-bromosuccinimide (NBS), solvent: carbon tetrachloride (preferred), 60-90°C (optimal 78°C), 3-5 hours 3-Methoxy-4-dibromomethylbenzonitrile High Molar ratio NBS:substrate ~2.3:1
5. Hydrolysis to aldehyde Mild base or DMSO, avoid strong acid/base to prevent cyano group hydrolysis 2-Methoxy-4-cyanobenzaldehyde Moderate to high Hydrolysis reagent choice critical

This method avoids the use of highly toxic cyanide salts by synthesizing the cyano group via amide dehydration, enhancing safety and industrial applicability.

Bromination Using N-Bromosuccinimide (NBS)

The bromination of methyl substituents adjacent to aromatic rings is efficiently achieved with NBS in non-polar solvents such as carbon tetrachloride or chloroform. Reaction parameters include:

  • Temperature: 60-90°C, optimal around 78°C
  • Reaction time: 3-5 hours
  • Molar ratio: NBS to substrate approximately 2.1 to 2.5, preferably 2.3

The bromination converts methyl groups into dibromomethyl intermediates, which are key for subsequent hydrolysis or substitution steps.

While the primary focus is on cyano and aldehyde functional group introduction, methylation of aryl halides or tosylates to form methyl esters can be performed via nickel-catalyzed methylation reactions using reagents such as methyl tosylate in polar aprotic solvents. This method provides an alternative pathway to introduce methyl groups on aromatic rings or to convert hydroxy groups into methyl ethers.

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzoyl chloride formation 3-Methoxy-4-methylbenzoic acid + SOCl2 80°C 2 hours High White slurry to brown liquid transition
Benzamide formation Ammonia solution (25%) Room temperature Variable 95 Pale yellow solid precipitate
Amide dehydration Dehydrating agent (unspecified) Mild conditions Variable High Converts amide to nitrile
Bromination (NBS) NBS in CCl4 solvent 78°C 3-5 hours High Molar ratio NBS:substrate ~2.3:1
Hydrolysis to aldehyde Mild base or DMSO Mild Variable Moderate Avoid strong acid/base to protect cyano group
  • The described synthetic route is advantageous due to mild reaction conditions, high yields, and suitability for scale-up industrial production.
  • Avoidance of toxic cyanide salts by using amide dehydration enhances safety.
  • Use of NBS for selective bromination is well-established and provides good control over substitution.
  • Hydrolysis step requires careful choice of reagents to prevent degradation of sensitive cyano groups.
  • Alternative methylation methods using nickel catalysis offer flexibility in functional group modification but are less directly connected to the target compound's cyano group installation.

The preparation of methyl 2-cyano-5-methoxy-4-methylbenzoate is efficiently achieved through a multi-step synthetic route starting from 3-methoxy-4-methylbenzoic acid. Key steps include conversion to benzoyl chloride, formation and dehydration of benzamide to benzonitrile, selective bromination of methyl groups using NBS, and controlled hydrolysis to yield the target compound. The process is characterized by mild conditions, high yields, and industrial feasibility, supported by detailed reaction parameters and mechanistic insights from recent research.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 2-cyano-5-formyl-4-methylbenzoate or 2-cyano-5-carboxy-4-methylbenzoate.

    Reduction: 2-amino-5-methoxy-4-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

Methyl 2-cyano-5-methoxy-4-methylbenzoate can be synthesized through various methods, often involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of thionyl chloride and ammonia to yield intermediates that can be further processed into the target compound .

Scientific Research Applications

  • Medicinal Chemistry
    • This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory and analgesic agents.
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .
  • Agrochemicals
    • The compound has been investigated for its herbicidal properties. Its structural analogs have shown effectiveness against a range of weeds, making it valuable in agricultural applications.
    • Case Study : Research indicated that certain derivatives demonstrated enhanced herbicidal activity compared to traditional herbicides, providing a safer alternative for crop protection .
  • Organic Synthesis
    • This compound is utilized in various organic synthesis pathways, including the formation of complex heterocyclic compounds. Its reactivity allows for the introduction of functional groups necessary for further chemical transformations.
    • Data Table : Summary of synthetic routes using this compound.
Reaction TypeConditionsProducts Generated
Nucleophilic substitutionBase catalysisVarious substituted benzoates
Condensation reactionsAcidic conditionsHeterocyclic compounds
CyclizationHeat or catalystComplex organic frameworks
  • Analytical Chemistry
    • The compound is also used as a standard in analytical methods such as HPLC and LC-MS for the quantification of related substances in pharmaceutical formulations.
    • Case Study : A method developed for the quantification of this compound in biological samples showed high sensitivity and specificity, aiding in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-methoxy-4-methylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 2-cyano-5-methoxy-4-methylbenzoate and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound Not provided C₁₁H₁₁NO₃ -CN (C2), -OCH₃ (C5), -CH₃ (C4) 205.21 Electron-withdrawing cyano and electron-donating methoxy create electronic contrast.
Methyl 4-cyano-2-methoxybenzoate 70829-28-6 C₁₀H₉NO₃ -CN (C4), -OCH₃ (C2) 193.18 Cyano at C4 alters electronic effects; smaller molecular weight .
Ethyl 2-amino-5-methoxy-3-methylbenzoate 1310228-41-1 C₁₂H₁₇NO₃ -NH₂ (C2), -OCH₃ (C5), -CH₃ (C3), ethyl ester 209.24 Amino group increases basicity; ethyl ester enhances lipophilicity .
Methyl 2-methoxy-4-(methylamino)-5-thiocyanatobenzoate 483304-03-6 C₁₁H₁₂N₂O₃S -SCN (C5), -NHCH₃ (C4), -OCH₃ (C2) 252.29 Thiocyanate group enables nucleophilic reactivity; higher molecular weight .
Methyl 3-cyano-4-hydroxybenzoate 70829-28-6 C₉H₇NO₃ -CN (C3), -OH (C4) 177.16 Hydroxyl group increases polarity; lacks methoxy and methyl groups .

Key Structural and Functional Insights

Substituent Position Effects: Cyano Group Placement: In Methyl 4-cyano-2-methoxybenzoate, the cyano group at C4 (para to the ester) reduces steric hindrance compared to the target compound’s cyano at C2 (ortho to the ester). This positional difference may influence reactivity in electrophilic substitution or hydrolysis . Methoxy vs.

Functional Group Modifications: Amino vs. Cyano: Ethyl 2-amino-5-methoxy-3-methylbenzoate substitutes the cyano group with an amino (-NH₂) group, making the compound more basic and reactive in acid-catalyzed reactions. The ethyl ester further increases lipophilicity compared to methyl esters . Thiocyanate Introduction: Methyl 2-methoxy-4-(methylamino)-5-thiocyanatobenzoate incorporates a thiocyanate (-SCN) group at C5, enabling nucleophilic substitution or coordination chemistry, which is absent in the target compound .

In contrast, Methyl 4-cyano-2-methoxybenzoate lacks this substituent, possibly increasing reactivity at C4 .

Biological Activity

Methyl 2-cyano-5-methoxy-4-methylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

This compound has the molecular formula C10H9NO3C_{10}H_{9}NO_{3} and a molecular weight of approximately 189.18 g/mol . Its structure features a benzoate moiety with methoxy and cyano substituents, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzyme Interactions : This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics. Such interactions can influence the pharmacokinetics of drugs and other compounds.
  • Cellular Effects : It has been shown to modulate cellular signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism.
  • Binding Affinity : The compound can bind to specific proteins, impacting their function. For instance, it may interact with albumin, which affects its distribution in biological systems.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicate that:

  • IC50 Values : The compound exhibits varying degrees of cytotoxicity depending on the cell line tested. For example, in certain assays, it demonstrated an IC50 value ranging from 22.5 μM to over 100 μM, indicating significant potency against specific cancer types .

Dosage Effects in Animal Models

Research involving animal models has shown that the biological effects of this compound are dose-dependent:

  • Low vs. High Doses : At lower doses, the compound may exhibit minimal effects; however, higher doses have been correlated with adverse effects such as liver and kidney damage. This highlights the importance of dosage control in therapeutic applications.

Temporal Effects

The stability and degradation of this compound can vary over time due to environmental factors such as temperature and pH. Long-term studies suggest that it can have sustained effects on cellular functions, including growth and differentiation.

Biochemical Pathways

This compound is involved in several metabolic pathways:

  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may possess distinct biological activities.
  • Transport Mechanisms : The transport and distribution within cells are mediated by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Cancer Treatment : A study demonstrated that compounds structurally similar to this compound exhibit significant anticancer properties through mechanisms involving c-Myc inhibition, a critical factor in many cancers .
  • Metabolic Stability : Another investigation assessed the metabolic stability of related compounds using mouse serum, revealing half-lives greater than 120 minutes, indicating potential for prolonged action within biological systems .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-cyano-5-methoxy-4-methylbenzoate, and what factors influence reaction yields?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach is nucleophilic substitution, where a brominated precursor (e.g., methyl 2-bromo-5-methoxy-4-methylbenzoate) reacts with a cyanide source (e.g., CuCN) under reflux in polar aprotic solvents like DMF. Yield optimization depends on reaction time, temperature (80–120°C), and catalyst selection. Impurity profiles should be monitored via TLC or HPLC. Analogous protocols for bromo-methoxy benzoate derivatives highlight the importance of anhydrous conditions to prevent hydrolysis of the cyano group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are the spectral data interpreted?

  • Methodological Answer: FTIR identifies key functional groups: C≡N stretching (~2200–2250 cm⁻¹), ester C=O (~1700–1750 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). ¹H NMR resolves methoxy (δ 3.8–4.0 ppm) and methyl protons (δ 2.3–2.5 ppm), while aromatic protons appear downfield (δ 7.0–8.0 ppm). ¹³C NMR confirms the cyano carbon (δ ~115–120 ppm) and carbonyl carbon (δ ~165–170 ppm). Coupling computational IR/NMR predictions (e.g., DFT/B3LYP) with experimental data improves assignment accuracy .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density distributions and frontier molecular orbitals. The cyano group’s electron-withdrawing effect lowers the LUMO energy at the ortho position, favoring nucleophilic attack. Solvent effects (PCM models) and transition-state calculations (IRC) refine activation barriers. For discrepancies between predicted and experimental regioselectivity, consider post-Hartree-Fock methods (e.g., MP2) to account for electron correlation .

Q. What strategies resolve contradictions in experimental vs. computational data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer: Cross-validation using accelerated stability testing (e.g., HPLC monitoring at pH 1–13) and molecular dynamics simulations (explicit solvent models) identifies degradation pathways. If computational models fail to predict observed instability (e.g., ester hydrolysis at pH >10), recalibrate protonation states or include explicit water molecules in simulations. For labile intermediates, tandem MS or in-situ IR tracks transient species .

Q. How do steric and electronic effects of substituents influence the compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer: The methoxy group donates electron density via resonance, enhancing aromatic ring stability, while the cyano group withdraws electrons, polarizing the ring for electrophilic substitution. Steric hindrance from the methyl group directs reactions to the para position. QSAR models correlate substituent effects with bioactivity (e.g., binding affinity to enzyme targets). In vitro assays (e.g., enzyme inhibition kinetics) validate predictions. For example, replacing methoxy with bulkier alkoxy groups may improve selectivity in kinase inhibitors .

Q. How can researchers analyze byproducts formed during the synthesis of this compound?

  • Methodological Answer: Byproduct identification requires LC-MS/MS for molecular weight determination and 2D NMR (e.g., HSQC, HMBC) for structural elucidation. Common byproducts include hydrolyzed carboxylic acids (from ester cleavage) or dimerized species (via radical intermediates). Process optimization (e.g., lowering reaction temperature or adding radical inhibitors) minimizes these. For persistent impurities, column chromatography or recrystallization in ethanol/water mixtures improves purity .

Methodological Tables

Table 1: Key Spectroscopic Signatures of this compound

TechniqueObserved SignalAssignment
FTIR2245 cm⁻¹C≡N stretching
¹H NMR (CDCl₃)δ 3.89 (s, 3H)Methoxy (-OCH₃)
δ 2.41 (s, 3H)Methyl (-CH₃)
¹³C NMRδ 167.2Ester carbonyl (C=O)

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature90–110°CHigher temps risk decomposition
SolventDMF or acetonitrilePolar aprotic enhances reactivity
CatalystCuCN (1.2 equiv)Excess cyanide reduces side products

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-cyano-5-methoxy-4-methylbenzoate
Reactant of Route 2
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Methyl 2-cyano-5-methoxy-4-methylbenzoate

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